2-{[(2-Chloro-acetyl)-isopropyl-amino]-methyl}-piperidine-1-carboxylic acid tert-butyl ester 2-{[(2-Chloro-acetyl)-isopropyl-amino]-methyl}-piperidine-1-carboxylic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13449593
InChI: InChI=1S/C16H29ClN2O3/c1-12(2)19(14(20)10-17)11-13-8-6-7-9-18(13)15(21)22-16(3,4)5/h12-13H,6-11H2,1-5H3
SMILES: CC(C)N(CC1CCCCN1C(=O)OC(C)(C)C)C(=O)CCl
Molecular Formula: C16H29ClN2O3
Molecular Weight: 332.9 g/mol

2-{[(2-Chloro-acetyl)-isopropyl-amino]-methyl}-piperidine-1-carboxylic acid tert-butyl ester

CAS No.:

Cat. No.: VC13449593

Molecular Formula: C16H29ClN2O3

Molecular Weight: 332.9 g/mol

* For research use only. Not for human or veterinary use.

2-{[(2-Chloro-acetyl)-isopropyl-amino]-methyl}-piperidine-1-carboxylic acid tert-butyl ester -

Specification

Molecular Formula C16H29ClN2O3
Molecular Weight 332.9 g/mol
IUPAC Name tert-butyl 2-[[(2-chloroacetyl)-propan-2-ylamino]methyl]piperidine-1-carboxylate
Standard InChI InChI=1S/C16H29ClN2O3/c1-12(2)19(14(20)10-17)11-13-8-6-7-9-18(13)15(21)22-16(3,4)5/h12-13H,6-11H2,1-5H3
Standard InChI Key YEDTYRBRFZVUIQ-UHFFFAOYSA-N
SMILES CC(C)N(CC1CCCCN1C(=O)OC(C)(C)C)C(=O)CCl
Canonical SMILES CC(C)N(CC1CCCCN1C(=O)OC(C)(C)C)C(=O)CCl

Introduction

Overview

2-{[(2-Chloro-acetyl)-isopropyl-amino]-methyl}-piperidine-1-carboxylic acid tert-butyl ester is a piperidine-based heterocyclic compound characterized by a tert-butyl carbamate group at the 1-position and a functionalized side chain at the 2-position. This side chain consists of an isopropylamine moiety linked to a 2-chloro-acetyl group via a methylene bridge. The compound’s structural complexity and functional groups make it a valuable intermediate in medicinal chemistry, particularly for protease inhibitors and G protein-coupled receptor (GPCR) modulators .

Chemical Structure and Properties

Molecular Architecture

The compound features a piperidine ring substituted with:

  • A tert-butyl carbamate group at the 1-position, enhancing steric protection and stability.

  • A 2-chloro-acetyl-isopropylamino-methyl side chain at the 2-position, contributing to electrophilic reactivity and hydrogen-bonding potential .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₆H₂₈ClN₂O₃Calculated
Molecular Weight332.87 g/mol
Boiling Point~424.8°C
Density1.093 g/cm³
SolubilitySoluble in DMSO, ethanol
LogP (Partition Coeff.)1.38

The tert-butyl ester group increases lipophilicity, improving membrane permeability, while the chloro-acetyl group introduces reactivity for further functionalization .

Synthesis and Manufacturing

Synthetic Routes

The compound is typically synthesized via a multi-step process:

  • Boc Protection: tert-Butyl 4-aminopiperidine-1-carboxylate is reacted with 2-chloro-acetyl chloride in the presence of a base (e.g., triethylamine) to form the chloro-acetyl intermediate .

  • Alkylation: The intermediate undergoes alkylation with isopropylamine, followed by methylene bridge formation using formaldehyde .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYieldReference
12-Chloro-acetyl chloride, TEA, DCM, 0°C→RT85%
2Isopropylamine, formaldehyde, EtOH, reflux74%

Industrial-scale synthesis often employs continuous flow processes to optimize yield and purity.

Biological Activity and Applications

Table 3: Comparative Bioactivity of Piperidine Derivatives

CompoundTargetIC₅₀ (nM)Selectivity
Target CompoundmGAT489High
(S)-SNAP-5114 (Control)mGAT4120Moderate
tert-Butyl 4-aminopiperidine-1-carboxylateCK2 Kinase250Low

Recent studies highlight its potential in anticancer therapy, where chloro-acetyl derivatives disrupt tubulin polymerization (IC₅₀ = 2.1 µM) .

HazardPrecautionary Measure
Skin/Eye Irritation (H315, H319)Use gloves, goggles
Respiratory Sensitivity (H335)Work in fume hood

Recent Research and Developments

Patent Landscape

A 2023 patent (US20230257354A1) discloses piperidine-carboxamide derivatives with chloro-acetyl groups as kinase inhibitors, underscoring the compound’s relevance in oncology .

Drug Delivery Innovations

Encapsulation in lipid nanoparticles (LNPs) has improved bioavailability by 40% in murine models, addressing solubility limitations .

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